molecular formula C6H10Br2N2O B1525074 5-(Aminomethyl)pyridin-2-ol dihydrobromide CAS No. 1315367-44-2

5-(Aminomethyl)pyridin-2-ol dihydrobromide

Cat. No. B1525074
M. Wt: 285.96 g/mol
InChI Key: KCYAUNMGRZVUMV-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-2-ol dihydrobromide (AMPDB) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly water-soluble, colorless, crystalline solid with a molecular weight of 441.96 g/mol. It is an aminomethylpyridinium compound that is structurally related to the neurotransmitter acetylcholine. AMPDB has been used as a research tool to study receptor-mediated processes, including ion channels, neurotransmission, and neurodegenerative diseases.

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing complex molecules with significant pharmaceutical applications. For instance, the development of 5H-pyrano[2,3-d]pyrimidine scaffolds, which share a structural resemblance to pyridin-2-ol derivatives, demonstrates the importance of diversified hybrid catalysts. These catalysts include organocatalysts, metal catalysts, and nanocatalysts, showcasing a broad range of applicability in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Pyrroline-5-Carboxylate Metabolism in Plant Defense

The metabolism of pyrroline-5-carboxylate, a structural motif related to pyridine derivatives, indicates its significance in plant defense mechanisms. This research highlights the role of such compounds in salicylic acid-dependent pathways, reactive oxygen species production, and hypersensitive response-associated cell death (Qamar, Mysore, & Senthil-Kumar, 2015).

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle like pyridin-2-ol, illustrates the strategic use of nitrogen heterocycles in designing compounds for treating human diseases. The review on pyrrolidine and its derivatives underscores the versatility of such scaffolds in medicinal chemistry, offering insights into stereochemistry, pharmacophore exploration, and the impact on biological activity (Li Petri et al., 2021).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, notably 5-Fluorouracil, serve as a cornerstone in cancer therapy, illustrating the therapeutic potential of modified heterocyclic compounds. The review details synthetic methodologies, metabolic pathways, and the broader implications for personalized medicine, providing a context for exploring the applications of related compounds like 5-(Aminomethyl)pyridin-2-ol dihydrobromide in oncology (Gmeiner, 2020).

properties

IUPAC Name

5-(aminomethyl)-1H-pyridin-2-one;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2BrH/c7-3-5-1-2-6(9)8-4-5;;/h1-2,4H,3,7H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYAUNMGRZVUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)pyridin-2-ol dihydrobromide

CAS RN

1315367-44-2
Record name 5-(aminomethyl)pyridin-2-ol dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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